molecular formula C27H20N2O7 B2755461 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-83-2

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2755461
CAS No.: 888467-83-2
M. Wt: 484.464
InChI Key: HUEBOHQJKNGSHQ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates a benzofuran core linked via an acrylamide spacer to a benzo[1,3]dioxole unit, with a 2,3-dihydrobenzo[b][1,4]dioxin group serving as the terminal carboxamide moiety. This unique architecture makes it a candidate for investigating targeted therapeutic pathways. The compound is of significant interest in oncology research, particularly in the study of DNA repair mechanisms. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a recognized pharmacophore in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a crucial enzyme involved in the repair of single-strand DNA breaks, and its inhibition is a validated strategy for targeting certain types of cancers, such as those with BRCA mutations . Researchers can utilize this compound to probe the structure-activity relationships of PARP inhibition and explore novel anticancer agents. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O7/c30-24(10-6-16-5-8-21-22(13-16)35-15-34-21)29-25-18-3-1-2-4-19(18)36-26(25)27(31)28-17-7-9-20-23(14-17)33-12-11-32-20/h1-10,13-14H,11-12,15H2,(H,28,31)(H,29,30)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBOHQJKNGSHQ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic molecule featuring multiple functional groups and heterocyclic structures. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H20N2O7C_{27}H_{20}N_{2}O_{7}, with a molecular weight of 468.46 g/mol. The structure includes:

  • Benzo[d][1,3]dioxole moiety: Associated with various bioactive compounds.
  • Benzofuran core: Known for its potential pharmacological properties.
  • Acrylamide and carboxamide functionalities : Indicate possible reactivity in biological systems.

The precise mechanism of action for this compound remains largely unexplored. However, it is theorized that the compound may interact with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. This interaction could lead to modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Related Compounds and Their Biological Activities

Compound NameStructureBiological ActivityEC50 (μM)Max Activity (%)
Compound AStructure AAnticancer6 ± 197
Compound BStructure BNeuroprotective10 ± 2100
Compound CStructure CAntidiabetic0.1 ± 0.01100

Note: The EC50 values represent the concentration required to achieve half-maximal effect.

Case Study: Anticancer Effects

A study evaluating the cytotoxic properties of similar benzofuran derivatives revealed that certain compounds inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways . Such findings suggest that this compound may possess analogous anticancer properties.

Case Study: Neuroprotective Activity

In another study focused on neuroprotection, benzofuran derivatives were shown to reduce oxidative stress markers in neuronal cells subjected to toxic insults . This suggests that the compound may also exhibit neuroprotective effects through similar mechanisms.

Comparison with Similar Compounds

Critical Research Findings

Activity Cliffs : Despite structural similarity to anti-inflammatory dihydrodioxin derivatives, the target compound’s benzofuran core may introduce unique activity cliffs (e.g., divergent target profiles) due to altered steric and electronic properties .

Synthetic Accessibility : The acrylamide linker and benzodioxole group are synthetically tractable via Heck coupling or nucleophilic acyl substitution, but regioselectivity in dihydrodioxin functionalization remains challenging .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions (e.g., solvent, temperature) selected?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of benzo[d][1,3]dioxole-5-carbaldehyde derivatives with acrylamide intermediates. Key steps include:

  • Step 1: Formation of the acrylamido group via a Knoevenagel condensation between benzo[d][1,3]dioxol-5-yl aldehydes and active methylene compounds (e.g., malononitrile) under acidic conditions (acetic acid, 80°C, 6–8 hours) .
  • Step 2: Coupling the acrylamido intermediate with a benzofuran-2-carboxamide scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Step 3: Final functionalization with the dihydrobenzo[b][1,4]dioxin-6-yl amine group via nucleophilic substitution (e.g., in THF, 60°C, 12 hours) .

Optimization:
Reaction conditions are selected using Design of Experiments (DoE) to maximize yield and purity. For example, Bayesian optimization algorithms can systematically vary parameters like solvent polarity (DMF vs. THF), temperature (0–80°C), and catalyst loading to identify ideal conditions .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regioselectivity of the acrylamido group (δ 6.8–7.2 ppm for aromatic protons) and benzofuran carboxamide (δ 165–170 ppm for carbonyl carbons) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the dihydrobenzo[b][1,4]dioxin moiety .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., expected [M+H]⁺ for C₂₈H₂₁N₂O₇: 497.1345) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Functional Group Modulation:
    • Replace the benzodioxole group with bioisosteres (e.g., thiophene or furan) to assess changes in hydrophobic interactions .
    • Modify the acrylamido linker to a sulfonamide or urea to test hydrogen-bonding capacity .
  • Biological Assays:
    • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
    • Compare IC₅₀ values to correlate substituent electronegativity (Hammett σ values) with inhibitory potency .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding affinities of analogs to active sites .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis:
    • Verify assay conditions (e.g., cell line viability, ATP concentration in kinase assays) .
    • Cross-check purity data (e.g., HPLC traces) to rule out batch-specific impurities .
  • Experimental Replication:
    • Reproduce key studies using standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves).
    • Use orthogonal assays (e.g., SPR vs. ELISA) to confirm target engagement .
  • Meta-Analysis:
    • Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Advanced: What strategies are effective for derivatizing this compound to enhance solubility or metabolic stability?

Methodological Answer:

  • Solubility Enhancement:
    • Introduce polar groups (e.g., PEG chains or tertiary amines) at the benzofuran carboxamide position via reductive amination .
    • Use salt formation (e.g., hydrochloride salts) with counterions like succinate .
  • Metabolic Stability:
    • Replace labile esters with amides to reduce hydrolysis.
    • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify vulnerable sites .
  • Prodrug Design:
    • Mask the acrylamido group with a cleavable moiety (e.g., acetyl) for targeted release .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Protocol Standardization:
    • Provide detailed reaction parameters (e.g., "dropwise addition over 30 minutes" instead of "slow addition") .
    • Specify solvent batch purity (e.g., DMF with <50 ppm water).
  • Quality Control:
    • Share raw NMR and HPLC data in supplementary materials.
    • Use reference standards (e.g., USP-grade benzo[d][1,3]dioxole-5-carbaldehyde) for calibration .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • Use SwissADME to estimate logP (target <3), topological polar surface area (TPSA >80 Ų for solubility), and CYP450 inhibition .
    • Simulate plasma protein binding with PreADMET .
  • Toxicity Profiling:
    • Run Derek Nexus for structural alerts (e.g., benzofuran-related hepatotoxicity) .
    • Validate predictions with zebrafish embryo toxicity assays .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of this compound?

Methodological Answer:

  • Dynamic Techniques:
    • Employ DOSY NMR to differentiate signals from aggregates or impurities .
    • Use ¹H-¹⁵N HMBC to confirm amide bond connectivity in crowded regions (δ 7–8 ppm) .
  • Isotopic Labeling:
    • Synthesize ¹³C-labeled analogs at the acrylamido carbon for unambiguous assignment .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Thermal Stability:
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
    • Store lyophilized powder at -20°C under argon to prevent oxidation .
  • Light Sensitivity:
    • Use amber vials to protect against UV degradation, confirmed by LC-MS monitoring of photolytic byproducts .

Advanced: How can machine learning models improve the synthesis and optimization of analogs?

Methodological Answer:

  • Data Curation:
    • Compile reaction datasets (e.g., yield, solvent, temperature) from published syntheses of benzofuran derivatives .
  • Model Training:
    • Train a random forest model on 500+ entries to predict optimal conditions for new analogs .
    • Validate predictions with high-throughput robotic screening (e.g., Chemspeed platforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.